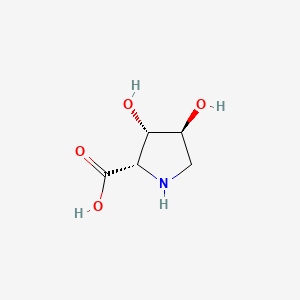
(2S,3S)-3,4-dihydroxy-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-dihydroxy-L-proline is a L-proline derivative that is L-proline substituted by hydroxy groups at positions 3 and 4 (the 3S,4S diastereoisomer). It is a dihydroxyproline, a dihydroxypyrrolidine, a pyrrolidinemonocarboxylic acid, a L-proline derivative and a non-proteinogenic L-alpha-amino acid.
科学的研究の応用
Enzymatic Reactions
(2S,3S)-3,4-dihydroxy-L-proline serves as a substrate for specific enzymes involved in proline metabolism. Notably, the enzyme LhpI catalyzes the dehydration of cis-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate. This metabolic pathway highlights its role in bacterial growth and metabolism, indicating potential applications in microbial biotechnology .
Peptide Synthesis
The compound is also utilized in the synthesis of peptides due to its ability to form stable peptide bonds. Its structural similarity to proline allows it to be integrated into peptide sequences, enhancing the stability and bioactivity of the resulting compounds. Recent studies have demonstrated effective methods for incorporating this compound into peptide chains, which can lead to novel therapeutic agents .
Neurological Disorders
Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to influence neurotransmitter systems and protect neuronal cells from oxidative stress has been documented in several studies .
Diabetes Management
Emerging evidence suggests that this compound may play a role in glucose metabolism and insulin sensitivity. Its incorporation into dietary supplements could potentially aid in managing diabetes by improving glycemic control .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical methods that allow for structural modifications. These modifications can enhance its pharmacological properties or tailor its activity for specific applications.
Neuroprotective Effects
A study examined the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and improved cell viability compared to control groups . This suggests potential therapeutic applications in neuroprotection.
Antidiabetic Properties
In another study focused on metabolic pathways, this compound was shown to enhance insulin sensitivity in diabetic animal models. The treatment resulted in improved glucose tolerance and reduced fasting blood glucose levels . This positions the compound as a promising candidate for diabetes management strategies.
特性
CAS番号 |
23161-63-9 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2S,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4+/m0/s1 |
InChIキー |
HWNGLKPRXKKTPK-YVZJFKFKSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
異性体SMILES |
C1[C@@H]([C@H]([C@H](N1)C(=O)O)O)O |
正規SMILES |
C1C(C(C(N1)C(=O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















